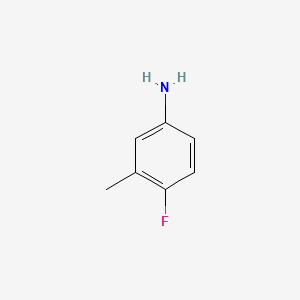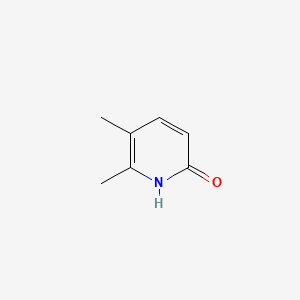
5,6-二甲基-2-吡啶酮
描述
Synthesis Analysis
The synthesis of 2-pyridone compounds, including 5,6-Dimethyl-2-pyridone, is an important research field. The synthetic methods are classified into three classes: reactions based on pyridine rings, cyclization, and cycloaddition reactions . A novel synthesis of amino-substituted-2-pyridone has been reported by Heo and co-workers .Molecular Structure Analysis
The molecular structure of 5,6-Dimethyl-2-pyridone is based on the pyridine ring, which is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .Chemical Reactions Analysis
The chemical reactions involving 5,6-Dimethyl-2-pyridone are diverse and complex. For instance, the π-deficient 2-fluoro pyridine system has been examined as a substrate for the synthesis of 2-pyridone .科学研究应用
1. 溶剂对吸收光谱的影响
5,6-二甲基-2-吡啶酮衍生物,如5-(3-和4-取代芳基偶氮基)-4,6-二甲基-3-氰基-2-吡啶酮,在各种溶剂中的吸收光谱已经得到研究。研究了不同取代基和溶剂对这些偶氮染料吸收光谱的影响,揭示了溶质-溶剂相互作用和2-吡啶酮与2-羟基吡啶形式之间的互变平衡的见解 (Mijin et al., 2006)。
2. 光致发光性质
对5,6-二甲基-2-吡啶酮衍生物的合成和研究,如3,5-二甲基-6-腈基-吡啶酮(DNPE),有助于理解这些化合物的光致发光性质。对DNPE的研究揭示了其作为荧光发光和蓝光发射应用材料的潜力,观察到其光致发光行为中的显著溶液效应 (Yu, 2014)。
3. 磁性能和金属配位
对携带自由基基团的吡啶酮衍生物的研究,包括5,6-二甲基-2-吡啶酮变体,显示出有趣的磁性能和金属配位能力。这些衍生物表现出独特的分子间氢键结构,并展示了抗铁磁和铁磁相互作用的潜力,与材料科学应用相关 (Ueda et al., 2013)。
4. 汞检测的荧光探针
3-氰基-4,6-二甲基-2-吡啶酮(CDPy)已被用作在自然水源中选择性检测Hg+2离子的荧光探针。CDPy与Hg+2离子之间的相互作用导致荧光强度降低,实现对微量汞的敏感和选择性检测 (Singh et al., 2017)。
安全和危害
The safety data sheet for 2,5-Dimethylpyrazine, a compound similar to 5,6-Dimethyl-2-pyridone, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
未来方向
属性
IUPAC Name |
5,6-dimethyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-5-3-4-7(9)8-6(5)2/h3-4H,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMWDGDLJCJLQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60182275 | |
| Record name | 5,6-Dimethyl-2-pyridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60182275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethyl-2-pyridone | |
CAS RN |
27992-31-0 | |
| Record name | 5,6-Dimethyl-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27992-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dimethyl-2-pyridone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027992310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,6-Dimethyl-2-pyridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60182275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-dimethyl-2-pyridone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.319 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5,6-DIMETHYL-2-PYRIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q8MUU73K7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

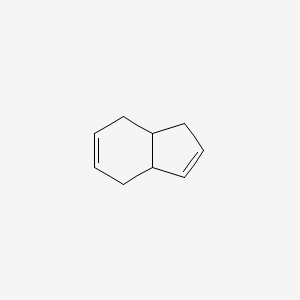
![N-[1-(hydroxymethyl)-2-(4-nitrophenyl)-2-oxoethyl]acetamide](/img/structure/B1294938.png)
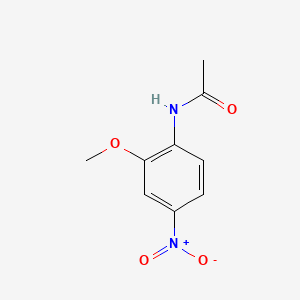
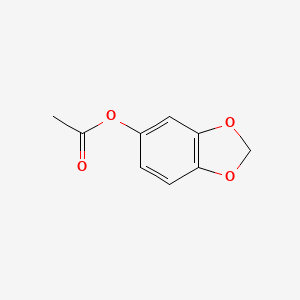
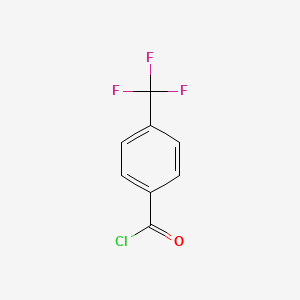
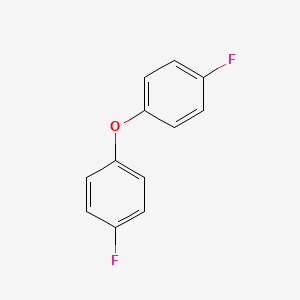
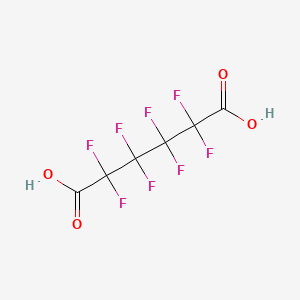

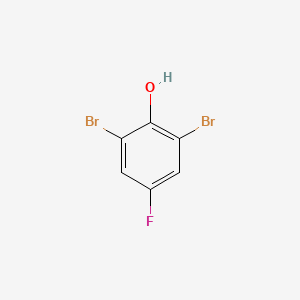
![N-[4-(Trifluoromethyl)phenyl]acetamide](/img/structure/B1294952.png)
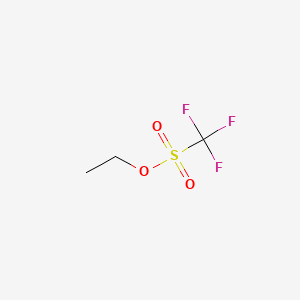
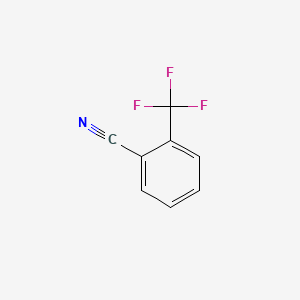
![6,11-Dihydro-5H-dibenzo[b,E]azepine](/img/structure/B1294957.png)
